3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of prop-2-enoic acid, featuring a carbamoyl group attached to a 3,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of maleic anhydride with 3,5-dimethylaniline. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous toluene or dichloromethane
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Maleic anhydride and 3,5-dimethylaniline
Reaction Medium: Continuous flow of reactants through a heated reactor
Purification: Crystallization or chromatography to isolate the final product
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various carbamoyl derivatives
Scientific Research Applications
3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dimethylphenyl)carbamoyl]prop-2-enoic acid
- 3-[(3,5-Dimethoxyphenyl)carbamoyl]prop-2-enoic acid
- 3-[(3,5-Dimethylphenyl)carbamoyl]propanoic acid
Uniqueness
3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the 3,5-dimethyl groups can enhance its stability and modify its chemical properties compared to similar compounds.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
RMPBFVIFASQTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.